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Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

Cat. No.: B13919979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the preliminary bioactivity

screening of N6,N6-Dimethyl-xylo-adenosine. At the time of writing, specific quantitative

bioactivity data for this compound is not publicly available. The experimental protocols and

potential signaling pathways described herein are based on established methodologies for

analogous adenosine derivatives and should be adapted and validated for N6,N6-Dimethyl-
xylo-adenosine.

Introduction
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine analog characterized by a

xylofuranosyl sugar moiety and two methyl groups on the N6 position of the adenine base.[1][2]

As an adenosine analog, it is postulated to interact with adenosine receptors, which are G

protein-coupled receptors (GPCRs) integral to numerous physiological processes. Adenosine

analogs are known to exhibit a range of biological activities, including vasodilation and potential

anticancer effects.[3][4][5] Preliminary screening of N6,N6-Dimethyl-xylo-adenosine is

essential to elucidate its specific biological functions, binding affinities, and potential as a

therapeutic agent. This guide outlines a systematic approach to its initial bioactivity

assessment.
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Comprehensive screening of N6,N6-Dimethyl-xylo-adenosine would involve determining its

affinity and functional activity at the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

The following table presents a template for summarizing such quantitative data.

Assay Type
Receptor

Subtype
Parameter

N6,N6-

Dimethyl-xylo-

adenosine

Value

Reference

Compound

(e.g., NECA)

Value

Radioligand

Binding
Human A1 Kᵢ (nM)

Data Not

Available
Example: 15 nM

Radioligand

Binding
Human A2A Kᵢ (nM)

Data Not

Available
Example: 20 nM

Radioligand

Binding
Human A2B Kᵢ (nM)

Data Not

Available
Example: 3 µM

Radioligand

Binding
Human A3 Kᵢ (nM)

Data Not

Available
Example: 25 nM

Functional Assay Human A1 EC₅₀ (nM)
Data Not

Available
Example: 30 nM

Functional Assay Human A2A EC₅₀ (nM)
Data Not

Available
Example: 50 nM

Functional Assay Human A2B EC₅₀ (nM)
Data Not

Available
Example: 5 µM

Functional Assay Human A3 EC₅₀ (nM)
Data Not

Available
Example: 40 nM

Cell Viability
Cancer Cell Line

(e.g., MCF-7)
IC₅₀ (µM)

Data Not

Available
Example: Varies

NECA (5'-(N-Ethylcarboxamido)adenosine) is a non-selective adenosine receptor agonist often

used as a reference compound.
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The following are generalized protocols for the preliminary bioactivity screening of adenosine

analogs, which can be adapted for N6,N6-Dimethyl-xylo-adenosine.

Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Kᵢ) of N6,N6-Dimethyl-xylo-adenosine for each

adenosine receptor subtype.

Materials:

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A,

A2B, or A3).

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for

A2A, [³H]DPN for A2B, [³H]HEMADO for A3).

N6,N6-Dimethyl-xylo-adenosine.

Non-specific binding control (e.g., theophylline or a high concentration of a known ligand).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Scintillation fluid and a scintillation counter.

Methodology:

Prepare serial dilutions of N6,N6-Dimethyl-xylo-adenosine.

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration

(typically near its Kₔ), and varying concentrations of N6,N6-Dimethyl-xylo-adenosine or the

non-specific binding control.

Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room

temperature).

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate

bound from free radioligand.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Calculate the specific binding at each concentration of N6,N6-Dimethyl-xylo-adenosine by

subtracting the non-specific binding from the total binding.

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific

binding of the radioligand) by non-linear regression analysis.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is

the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay for Adenosine Receptors
Objective: To determine the functional activity (EC₅₀ and agonist/antagonist properties) of

N6,N6-Dimethyl-xylo-adenosine at A1, A2A, and A2B receptors.

Materials:

Cells expressing the human adenosine receptor subtype of interest (A1, A2A, or A2B).

N6,N6-Dimethyl-xylo-adenosine.

Forskolin (an adenylyl cyclase activator).

A known adenosine receptor agonist and antagonist for controls.

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

Culture the cells to an appropriate density in 96-well plates.

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.
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For A2A and A2B receptors (Gs-coupled): Add varying concentrations of N6,N6-Dimethyl-
xylo-adenosine to the cells and incubate.

For A1 receptors (Gi-coupled): Add varying concentrations of N6,N6-Dimethyl-xylo-
adenosine, followed by a fixed concentration of forskolin to stimulate cAMP production.

Incubate for a specified period (e.g., 30-60 minutes).

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

Plot the cAMP concentration against the log concentration of N6,N6-Dimethyl-xylo-
adenosine.

Determine the EC₅₀ value (the concentration of the compound that produces 50% of the

maximal response) from the dose-response curve.

To determine antagonist activity, perform the assay in the presence of a known agonist.

Cell Viability Assay
Objective: To assess the cytotoxic or anti-proliferative effects of N6,N6-Dimethyl-xylo-
adenosine on a cancer cell line.

Materials:

A selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

N6,N6-Dimethyl-xylo-adenosine.

Cell culture medium and supplements.

A cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

A plate reader.

Methodology:

Seed the cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with a range of concentrations of N6,N6-Dimethyl-xylo-adenosine.

Include a vehicle control (e.g., DMSO).

Incubate for a specified period (e.g., 48 or 72 hours).

Add the cell viability reagent and incubate according to the manufacturer's instructions.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth) from the dose-response curve.
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Caption: General experimental workflow for the bioactivity screening of N6,N6-Dimethyl-xylo-
adenosine.
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Caption: Postulated signaling pathways for N6,N6-Dimethyl-xylo-adenosine via A1 and A2A

receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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